molecular formula C9H4Cl2OS B1348512 3-Chlorobenzo[b]thiophene-2-carbonyl chloride CAS No. 21815-91-8

3-Chlorobenzo[b]thiophene-2-carbonyl chloride

Cat. No. B1348512
CAS RN: 21815-91-8
M. Wt: 231.1 g/mol
InChI Key: GWKSSMDJEWPKCM-UHFFFAOYSA-N
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Description

3-Chlorobenzo[b]thiophene-2-carbonyl chloride is an organic compound with the molecular formula C9H4Cl2OS . It is a cream to brown to yellow to pale yellow crystalline powder . It is sold by various chemical suppliers, including Thermo Scientific Chemicals .


Molecular Structure Analysis

The molecular structure of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride consists of a benzothiophene ring (a fused ring structure containing a benzene ring and a thiophene ring) with a carbonyl chloride group attached at the 2-position and a chlorine atom attached at the 3-position .


Physical And Chemical Properties Analysis

3-Chlorobenzo[b]thiophene-2-carbonyl chloride is a solid at 20 degrees Celsius . It has a molecular weight of 231.09 . The compound has a melting point range of 108.5-117.5°C .

Scientific Research Applications

Crystal Structure Analysis

3-Chlorobenzo[b]thiophene-2-carbonyl chloride has been synthesized and its crystal structure analyzed. The study revealed two sets of symmetry-related molecules forming two infinite chains, primarily connected by weak CH…π interactions. The packing structure of the crystal is dominated by van der Waals forces, with no significant π–π interactions observed (Tarighi et al., 2009).

Synthesis of Bioactive Compounds

The compound has been utilized as a starting material for synthesizing various bioactive compounds, including carbamates, ureas, and semicarbazides, which have been screened for antimicrobial and analgesic activities (Kumara et al., 2009).

Organic Synthesis

It has been used in the synthesis of 2-alkylbenzo[b]thiophenes, showing the versatility of this compound in organic synthesis (Savinov et al., 1984). Additionally, its reactivity with various aminopyridines to produce different lactams and their derivatives further demonstrates its potential in synthetic chemistry (Kudo et al., 1987).

Pharmaceutical Intermediates

Reactions of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides have been explored to prepare a series of carboxamides, which could be further modified for pharmaceutical applications (Sedlák et al., 2008).

Preparation from Cinnamic Acids

The compound can be prepared from cinnamic acid derivatives, which are readily accessible, demonstrating an efficient route for its synthesis (Wright & Brabander, 1971).

Synthesis of Organic Semiconductor Materials

The compound has been used in the construction of benzo[b]thieno[2,3-d]thiophenes and benzo[4,5]selenopheno[3,2-b]thiophenes, which are of interest in the development of organic semiconductor materials. This application showcases its potential in advanced materials science (Irgashev et al., 2020).

Development of Antimicrobial Agents

Some benzo[b]thiophene derivatives, synthesized from 3-chlorobenzo[b]thiophene-2-carbonyl chloride, have shown potent antibacterial, antifungal, and anti-inflammatory activities, indicating its use in the development of new antimicrobial agents (Isloor et al., 2010).

Safety And Hazards

3-Chlorobenzo[b]thiophene-2-carbonyl chloride is classified as dangerous. It may cause severe skin burns and eye damage, and may be corrosive to metals . Safety precautions include not breathing dusts or mists, keeping only in the original container, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .

properties

IUPAC Name

3-chloro-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2OS/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKSSMDJEWPKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334187
Record name 3-Chlorobenzo[b]thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobenzo[b]thiophene-2-carbonyl chloride

CAS RN

21815-91-8
Record name 3-Chlorobenzo[b]thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chlorobenzo(b)thiophene-2-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
S Tarighi, A Abbasi, S Zamanian… - Journal of Chemical …, 2009 - journals.sagepub.com
3-Chlorobenzo[b]thiophene-2-carbonyl chloride was synthesised from cinnamic acid and thionyl chloride. The single crystal X-ray structure determination confirmed the earlier …
Number of citations: 1 journals.sagepub.com
MF Al-Owaidi, MFAL Ameri - Research Journal of Pharmacy …, 2023 - search.proquest.com
Globally, breast cancer accounted for approximately 700,000 deaths in 2020. Estrogen receptor alpha (ERa) is the primary pathway for breast cancer treatment. Tamoxifen (TAM) is the …
Number of citations: 2 search.proquest.com
AJK Atia, MF Al-Marjani, MA Qaban - 2015 - academia.edu
In this work twenty-three compounds derived from cinnamic acid were synthesized. Acid chloride (C1) was synthesized by the reaction of cinnamic acid and thionyl chloride. …
Number of citations: 3 www.academia.edu
I Jarak, G Pavlović, G Karminski-Zamola - Structural Chemistry, 2007 - Springer
New substituted anilides of the heterocyclic series 2, 4, 5, 6, 7 together with the earlier described compounds 1 and 3 (Jarak I et al. (2005) J Med Chem 48:2346), were synthesized from …
Number of citations: 5 link.springer.com
WB Wright Jr, HJ Brabander - Journal of Heterocyclic …, 1971 - Wiley Online Library
The reaction of cinnamic acid derivatives with thionyl chloride and pyridine is a general procedure for the preparation of derivatives of 3‐chlorobenzo[b] thiophene‐2‐carbonyl chloride …
Number of citations: 53 onlinelibrary.wiley.com
RA Irgashev, NS Demina, GL Rusinov - Organic & Biomolecular …, 2020 - pubs.rsc.org
A series of 3-(hetero)aryl-substituted benzo[b]thieno[2,3-d]thiophenes, bearing various electron withdrawing groups at C-2 position of their scaffolds, were obtained using a convenient …
Number of citations: 7 pubs.rsc.org
ZB Hashim, AJK Atia, RI Al-Bayti… - Journal of …, 2018 - researchgate.net
3-thiazole, 1, 3 oxazole have been synthesized and evaluated anti-bacterial activity for some them. all derivatives were synthesized from acid chloride (Z1). Carbohydrazide (Z2) was …
Number of citations: 2 www.researchgate.net
M Sedlák, P Drabina, V Lánský… - Journal of Heterocyclic …, 2008 - Wiley Online Library
Reactions of 3‐chlorobenzo[b]thiophene‐2‐carbonyl chloride with 2‐alkyl‐2‐aminopropanamides have been used to prepare a series of carboxamides 1a‐d (yields 61‐85%). The …
Number of citations: 7 onlinelibrary.wiley.com
THS Kumara, KM Mahadevan… - … , Sulfur, and Silicon, 2009 - Taylor & Francis
2-Azidocarbonyl-3-chlorobenzo[b]thiophene 3 was obtained from 3-chloro-benzo[b]thiophene-2-carbonyl chloride 1 and 3-chloro-benzo[b]thiophene-2-carboxy hydrazide 2 . The …
Number of citations: 12 www.tandfonline.com
JM Mbere - 2005 - ro.uow.edu.au
The overall aim of this project was to investigate the synthesis and activity of a range of compounds based on the benzo [b] thiophene-2-carboxamide structural motif as potential new …
Number of citations: 3 ro.uow.edu.au

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